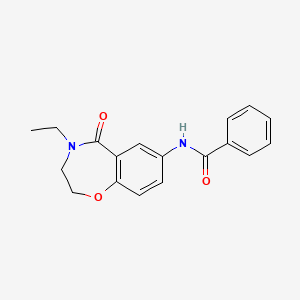

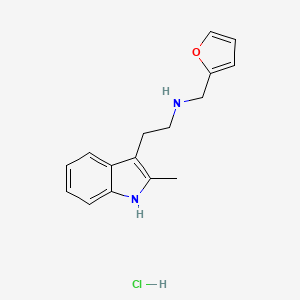

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, also known as HET0016, is a selective inhibitor of 20-HETE synthesis. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various cardiovascular diseases. HET0016 has been extensively studied for its potential therapeutic applications in the treatment of hypertension, stroke, and cancer.

Scientific Research Applications

Chemical Genetics in Plant Biology

A study by Oh et al. (2017) explored small molecules with ethylene-like biological activity. They identified a compound with a similar structure, which displayed significant biological activity in inducing a triple response in Arabidopsis seedlings. This research suggests the potential application of similar compounds in studying plant biology, specifically ethylene responses.

Sulfonamide Dyes and Intermediates

Katritzky et al. (1993) Katritzky et al., 1993 focused on the acylation of 4-amino-3-hydroxy-1-naphthalenesulfonic acid to create intermediates for azo-naphthalenesulfonamide dyes. Compounds similar to N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide could serve as intermediates in dye synthesis.

Fluorescent Probe Techniques

The study by Jun et al. (1971) Jun et al., 1971 used a structurally similar compound as a fluorescent probe for studying protein binding. This implies potential applications in biochemistry for compounds like N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide in fluorescence-based assays.

Synthetic Methods in Organic Chemistry

Fu et al. (2016) Fu et al., 2016 described a green synthetic method for related compounds. Such methods highlight the relevance of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide in eco-friendly chemical synthesis.

Copper Complexation and Theoretical Studies

Moreira et al. (2021) Moreira et al., 2021 investigated copper (II) complexes with novel Schiff-base ligands. The study of such complexes offers insights into the coordination chemistry of sulfonamide-based compounds.

Pharmaceutical Evaluation

Faheem (2018) Faheem, 2018 explored the pharmaceutical potential of pyrazole novel derivatives, including toxicity assessment, tumor inhibition, and anti-inflammatory actions. This indicates the potential medicinal applications of structurally related compounds.

Biological Evaluation

Kumar et al. (2017) Kumar et al., 2017 developed a method for synthesizing derivatives and evaluated them for antioxidant and anti-inflammatory activities. This suggests possible applications in developing therapeutic agents.

Inhibition of Metal Complexes

Büyükkıdan et al. (2017) Büyükkıdan et al., 2017 synthesized metal complexes of pyrazole-based sulfonamide and studied their inhibition on human carbonic anhydrase isozymes. This highlights the role of similar compounds in enzyme inhibition studies.

Fluorescent Diagnostic

O'Connor et al. (2006) O'Connor et al., 2006 utilized a dansyl group-based probe for ion and proton detection. Compounds like N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide could be employed in similar fluorescence-based diagnostics.

properties

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-1,3,5-trimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-12-18(13(2)21(3)20-12)25(23,24)19-11-17(22)16-10-6-8-14-7-4-5-9-15(14)16/h4-10,17,19,22H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHPEKLHRZYNRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2355429.png)

![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanehydrazide](/img/structure/B2355431.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetamide](/img/structure/B2355434.png)

![2-chloro-6-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2355439.png)

![N-[(3-Pyridin-3-ylphenyl)methyl]prop-2-enamide](/img/structure/B2355441.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2355443.png)

![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2355444.png)

![3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2355446.png)

![2-(4-chlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2355448.png)